1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine core substituted with two pyrazole groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole rings and sulfonyl groups imparts unique chemical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl groups may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis[(1-methyl-3-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]piperazine
- 1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]piperazine
Uniqueness
1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the specific substitution pattern on the pyrazole rings and the presence of sulfonyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic agents.
Properties
IUPAC Name |
1,4-bis[(1-ethyl-3-methylpyrazol-4-yl)sulfonyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4S2/c1-5-19-11-15(13(3)17-19)27(23,24)21-7-9-22(10-8-21)28(25,26)16-12-20(6-2)18-14(16)4/h11-12H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKKBZHZPRAPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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